molecular formula C14H11NO6 B7959666 Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate CAS No. 62351-82-0

Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate

Cat. No.: B7959666
CAS No.: 62351-82-0
M. Wt: 289.24 g/mol
InChI Key: YBGVBKPWEJWRSW-UHFFFAOYSA-N
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Description

Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate is a chemical compound that belongs to the class of maleimides. Maleimides are known for their versatile reactivity and are widely used in various fields of chemistry and biology due to their ability to form stable covalent bonds with nucleophiles. This compound is characterized by the presence of a phthalate ester group and a maleimide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate typically involves the reaction of maleic anhydride with an appropriate amine to form the maleimide intermediate. This intermediate is then reacted with dimethyl phthalate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include amines, thiols, and dienes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of solvents like DMF or dichloromethane .

Major Products Formed

The major products formed from these reactions include various maleimide derivatives, cyclohexene derivatives, and polyimides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate involves its ability to form covalent bonds with nucleophiles. The maleimide moiety reacts with nucleophilic groups such as amines and thiols, leading to the formation of stable adducts. This reactivity is exploited in various applications, including bioconjugation and polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate is unique due to its combination of a phthalate ester group and a maleimide moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

dimethyl 4-(2,5-dioxopyrrol-1-yl)benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6/c1-20-13(18)9-4-3-8(7-10(9)14(19)21-2)15-11(16)5-6-12(15)17/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGVBKPWEJWRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2C(=O)C=CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334193
Record name Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62351-82-0
Record name Dimethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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